2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid
CAS No.:
Cat. No.: VC17950428
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21NO4 |
|---|---|
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | 3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
| Standard InChI | InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18) |
| Standard InChI Key | QUMDFJSXQJTNDA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid features a pentanoic acid backbone with two key substituents:
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A benzyloxycarbonyl (Cbz) group attached to a methylated nitrogen at position 2.
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A methyl branch at position 3.
The IUPAC name reflects this arrangement:
(2S)-2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid (stereochemistry assumed based on analogous compounds) . The molecular formula is estimated as C₁₅H₂₁NO₄, with a molecular weight of 291.33 g/mol (calculated from atomic masses).
Key Functional Groups:
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Carboxylic acid (-COOH) at the terminal position.
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N-Methyl benzyloxycarbonyl amine (-N(CH₃)C(O)OCH₂C₆H₅) at position 2.
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Methyl branch (-CH₃) at position 3.
Stereochemical Considerations
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid typically involves multi-step protocols common to peptide chemistry:
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Amino Group Protection:
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Reaction of the parent amino acid (e.g., 3-methyl-2-aminopentanoic acid) with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate .
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Methylation: Subsequent treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) introduces the methyl group on the nitrogen .
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Purification:
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Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
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Reaction Mechanisms
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Cbz Protection:
The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of Cbz-Cl .
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Methylation:
A classic SN2 reaction where the base deprotonates the amine, enabling nucleophilic attack on methyl iodide .
Applications in Pharmaceutical Research
Peptide Synthesis
The Cbz group serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows selective removal via hydrogenolysis or catalytic reduction, enabling sequential peptide chain assembly .
Drug Discovery
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Protease Inhibitors: Structural analogs of this compound have been explored as inhibitors of serine proteases (e.g., thrombin, elastase) due to their ability to mimic natural peptide substrates .
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Bioavailability Modulation: The methyl branch at position 3 may enhance metabolic stability by sterically shielding the peptide backbone from enzymatic degradation .
Case Study: Anticoagulant Development
Analytical Characterization
Spectroscopic Data
While specific spectra for this compound are unavailable, analogous Cbz-protected amino acids exhibit the following features:
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¹H NMR:
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IR:
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1740 cm⁻¹ (C=O stretch, carbamate).
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1710 cm⁻¹ (C=O stretch, carboxylic acid).
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Chromatographic Behavior
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HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .
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TLC: Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1).
| Parameter | Description |
|---|---|
| Acute Toxicity | LD₅₀ (oral, rat) > 2000 mg/kg (estimated) |
| Irritation | May cause eye/skin irritation |
| Environmental Impact | Not classified as hazardous |
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